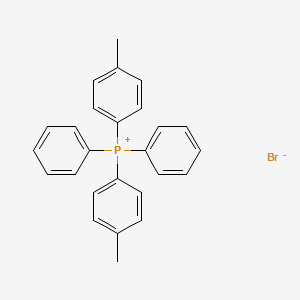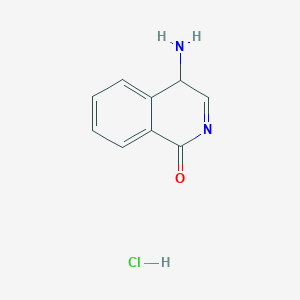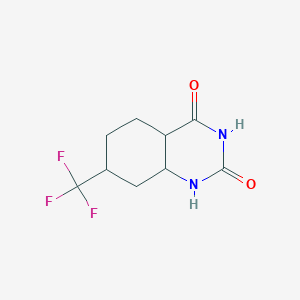
bis(4-methylphenyl)-diphenylphosphanium;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-methylphenyl)-diphenylphosphanium;bromide: is an organophosphorus compound that features a phosphonium cation
準備方法
Synthetic Routes and Reaction Conditions: The preparation of bis(4-methylphenyl)-diphenylphosphanium;bromide typically involves the reaction of triphenylphosphine with 4-methylbromobenzene under specific conditions. The reaction is carried out in the presence of a base such as sodium or potassium carbonate, which facilitates the substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
化学反応の分析
Types of Reactions: Bis(4-methylphenyl)-diphenylphosphanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides are used under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various phosphonium salts depending on the nucleophile used.
科学的研究の応用
Chemistry: Bis(4-methylphenyl)-diphenylphosphanium;bromide is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands for catalysis. It is also used in the synthesis of other organophosphorus compounds .
Biology and Medicine: In biological research, this compound is used to study the interactions of phosphonium salts with biological membranes.
Industry: In the industrial sector, this compound is used in the production of materials with specific electronic properties. It is also used in the development of new catalysts for chemical processes .
作用機序
The mechanism of action of bis(4-methylphenyl)-diphenylphosphanium;bromide involves its interaction with molecular targets such as enzymes and cell membranes. The phosphonium cation can interact with negatively charged sites on enzymes, potentially inhibiting their activity. In drug delivery, the compound can facilitate the transport of drugs across cell membranes by interacting with the lipid bilayer .
類似化合物との比較
Triphenylphosphine: A common phosphine used in organic synthesis.
Tetraphenylphosphonium bromide: Another phosphonium salt with similar properties.
Bis(4-methylphenyl)phosphine oxide: An oxidized form of the compound.
Uniqueness: Bis(4-methylphenyl)-diphenylphosphanium;bromide is unique due to its specific structure, which imparts distinct chemical properties.
特性
分子式 |
C26H24BrP |
|---|---|
分子量 |
447.3 g/mol |
IUPAC名 |
bis(4-methylphenyl)-diphenylphosphanium;bromide |
InChI |
InChI=1S/C26H24P.BrH/c1-21-13-17-25(18-14-21)27(23-9-5-3-6-10-23,24-11-7-4-8-12-24)26-19-15-22(2)16-20-26;/h3-20H,1-2H3;1H/q+1;/p-1 |
InChIキー |
SGPBJFAZOAQZQL-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-3-(chloromethyl)-2-(hydroxymethylidene)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12342937.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12342938.png)

![4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12342947.png)






![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B12342993.png)



